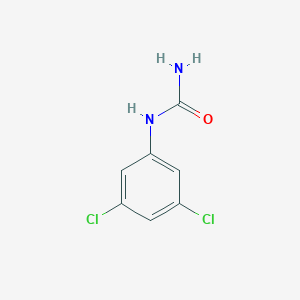

1-(3,5-Dichlorophenyl)urea

Description

Significance of Urea (B33335) Scaffold in Medicinal and Environmental Chemistry

The urea scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive compounds and clinically approved drugs. nih.govchemicaljournal.in Its importance stems from the ability of the urea moiety to establish crucial interactions with biological targets, modulating drug potency and selectivity. nih.gov Consequently, urea derivatives have been developed as anticancer, antimicrobial, anticonvulsant, and antiviral agents. chemicaljournal.inbiointerfaceresearch.com In cancer research, for instance, several kinase inhibitors incorporate a diarylurea structure, which has proven to be a pivotal pharmacophoric feature for targeting oncogenic pathways. frontiersin.org

In environmental chemistry, phenylurea compounds are widely recognized for their use as herbicides. oup.com Compounds like diuron (B1670789) and linuron (B1675549) function by inhibiting photosynthesis in target plant species. oup.com The degradation of these halogenated herbicides in the environment is a significant area of study, with research focusing on their transformation products and potential ecotoxicity. oup.comoup.com The persistence and breakdown of these compounds in soil and water systems are of considerable interest to ensure environmental safety. oup.com

Overview of Halogenated Phenylurea Compounds in Academic Investigations

Halogenated phenylurea compounds, a sub-class of substituted ureas, are characterized by the presence of one or more halogen atoms on the phenyl ring. The specific halogen and its position on the aromatic ring significantly influence the compound's physical, chemical, and biological properties. chemicaljournal.in These compounds are a major focus of academic and industrial research.

In agriculture, halogenated phenylureas are extensively used as pre-emergent and post-emergent herbicides to control weed growth. chemicaljournal.in Their mechanism often involves the inhibition of Photosystem II, a key component of the photosynthetic electron transport chain in plants.

In medicinal chemistry, the introduction of halogen atoms can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Academic investigations have explored halogenated phenylurea derivatives for various therapeutic applications. For example, research has been conducted on their potential as antimicrobial agents and for the treatment of diseases by targeting specific enzymes and cellular pathways. mdpi.com The compound 1-(3,5-Dichlorophenyl)urea serves as a prime example of a di-substituted, halogenated phenylurea that is a subject of scientific study.

Chemical and Physical Properties of this compound

The properties of this compound are defined by its molecular structure, which features a urea group attached to a dichlorinated phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂O | nih.gov |

| Molecular Weight | 205.04 g/mol | nih.gov |

| IUPAC Name | (3,5-dichlorophenyl)urea | nih.gov |

| CAS Number | 13142-57-9 | nih.gov |

| Physical Form | Solid | hpc-standards.com |

Related Halogenated Phenylurea Compounds in Research

The study of this compound is often contextualized by comparing it to other structurally similar compounds. These analogs help researchers understand structure-activity relationships.

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

| 1-(3,4-Dichlorophenyl)urea (B109879) | C₇H₆Cl₂N₂O | Isomeric position of chlorine atoms (3,4- vs 3,5-) hpc-standards.com |

| 1,3-Bis(3,5-dichlorophenyl)urea (B1682623) | C₁₃H₈Cl₄N₂O | Contains a second 3,5-dichlorophenyl group on the other urea nitrogen nih.gov |

| Diuron (1,1-Dimethyl-3-(3,4-dichlorophenyl)urea) | C₉H₁₀Cl₂N₂O | Contains two methyl groups on one urea nitrogen and a 3,4-dichlorophenyl group chemicalbook.com |

| Linuron (3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea) | C₉H₁₀Cl₂N₂O₂ | Contains a methoxy (B1213986) and a methyl group on one urea nitrogen and a 3,4-dichlorophenyl group oup.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3,5-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJBMYITMFAUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019773 | |

| Record name | 1-(3,5-Dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-57-9 | |

| Record name | 1-(3,5-Dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-DICHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Substituted Phenylureas

Conventional Synthetic Routes

Traditional methods for synthesizing phenylureas are well-established, typically involving multi-step processes that offer high yields but often require careful handling of toxic intermediates.

The formation of the urea (B33335) functional group in compounds like 1-(3,5-Dichlorophenyl)urea is fundamentally based on nucleophilic addition-elimination reactions. In the context of acyl substitution, this mechanism involves a two-step process. Initially, a nucleophile attacks the electrophilic carbonyl carbon of a precursor, such as an isocyanate or a carbamoyl (B1232498) chloride, leading to the formation of a tetrahedral intermediate. Subsequently, a leaving group is expelled, regenerating the carbonyl double bond and yielding the final urea product. chemistrysteps.com This mechanism is central to the reactions described in the following sections.

The reaction of aromatic amines with phosgene (B1210022) (COCl₂) or its safer solid substitute, triphosgene, is a cornerstone of industrial urea synthesis. rsc.orgtandfonline.com In this approach, 3,5-dichloroaniline (B42879) is treated with phosgene, typically in an inert solvent like toluene (B28343) or dichloromethane, to generate the highly reactive intermediate, 3,5-dichlorophenyl isocyanate. echemi.com This reaction is often performed at controlled temperatures, for instance between -10°C and 0°C, before being heated to ensure the reaction goes to completion. echemi.com

Triphosgene, a crystalline solid, is frequently used as a safer alternative to the highly toxic and gaseous phosgene, as it can be handled more easily while generating phosgene in situ. scielo.brresearchgate.net The isocyanate intermediate is then typically quenched with aqueous ammonia (B1221849) in a subsequent step to produce this compound. evitachem.com Recent advancements have explored continuous flow systems for phosgene-based synthesis to improve safety and increase yields to over 90%.

Table 1: Phosgene-Based Synthesis of Phenylisocyanate Intermediates

| Amine | Carbonylating Agent | Solvent | Temperature | Intermediate | Reference |

| 3,5-Dichloroaniline | Phosgene | Dichloromethane | 0–5°C | 3,5-Dichlorophenyl isocyanate | |

| 3,5-Dichloroaniline | Phosgene | Toluene | -10 to 0°C, then ~105°C | 3,5-Dichlorophenyl isocyanate | echemi.com |

| 3,4-Dichloroaniline (B118046) | Phosgene | Not Specified | ~160°C | 3,4-Dichlorophenyl isocyanate | google.com |

| Various Arylamines | Triphosgene | Not Specified | Mild Conditions | Aryl isocyanate | researchgate.net |

This table illustrates the formation of the key isocyanate intermediate from various anilines using phosgene or triphosgene.

This method represents the final step of the phosgene-based route but can also be a standalone process if the isocyanate is sourced independently. The synthesis of this compound is achieved through the reaction of 3,5-dichlorophenyl isocyanate with a nucleophile like ammonia. evitachem.com This reaction is a classic example of nucleophilic addition to the isocyanate group.

An alternative, isocyanate-free route involves the use of carbamoyl chlorides. nih.gov For the target compound, 3,5-dichloroaniline can be reacted with a reagent such as thionyl chloride (SOCl₂) to form 3,5-dichlorophenylcarbamoyl chloride. This intermediate is then treated with ammonia to yield this compound. This pathway avoids the direct handling of the highly reactive isocyanate. Carbamoyl chlorides are versatile reagents used to create various urea derivatives by reacting them with different primary or secondary amines. scielo.brnih.gov

Alternative and Greener Synthetic Strategies

Growing emphasis on green chemistry has spurred the development of safer and more sustainable methods for synthesizing substituted ureas. nih.govsoran.edu.iq These approaches aim to reduce the use of hazardous materials, minimize waste, and employ milder reaction conditions.

A notable greener alternative for the synthesis of N-substituted ureas involves the use of potassium cyanate (B1221674) (KOCN). evitachem.comwikipedia.org A mild, efficient, and catalyst-free method has been developed where an amine reacts with potassium isocyanate in water, avoiding the need for organic solvents. rsc.orgrsc.org In this procedure, a solution of the amine, such as 3,5-dichloroaniline, typically in the form of its hydrochloride salt, is treated with potassium cyanate at room temperature. rsc.org The reaction proceeds via nucleophilic addition of the amine to the cyanate ion. rsc.org This method is praised for its simplicity, high purity of products, and suitability for large-scale synthesis. evitachem.comrsc.org For example, the synthesis of the related compound 1-(3,4-dichlorophenyl)urea (B109879) using this method resulted in a 71% yield. rsc.org

Table 2: Comparison of Synthetic Strategies for Dichlorophenylureas

| Method | Starting Amine | Key Reagent(s) | Key Intermediate | Yield | Reference |

| Phosgene/Ammonia | 3,5-Dichloroaniline | Phosgene, NH₃ | 3,5-Dichlorophenyl isocyanate | Not specified | |

| Carbamoyl Chloride | 3,5-Dichloroaniline | SOCl₂, NH₃ | 3,5-Dichlorophenylcarbamoyl chloride | Not specified | |

| Potassium Cyanate | 3,4-Dichloroaniline | KOCN, HCl (aq) | None (direct) | 71% | rsc.org |

This table compares different synthetic routes for producing dichlorophenylurea compounds, highlighting the reagents and reported yields where available.

Another less common but viable synthetic route is the oxidation of thiourea (B124793) derivatives. rsc.orgresearchgate.net Thioureas are structurally similar to ureas, with the carbonyl oxygen atom replaced by a sulfur atom. wikipedia.org The corresponding thiourea precursor, 1-(3,5-dichlorophenyl)thiourea, can be oxidized to form this compound. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or alkaline potassium permanganate, which effectively replace the sulfur atom with an oxygen atom. researchgate.netiaea.org While this method is a known pathway for urea synthesis, it is generally considered a less explored option compared to isocyanate-based routes. rsc.org

Metal or Base Catalyzed Transamidation of Urea

Transamidation of urea is an attractive approach for synthesizing N-substituted ureas. rsc.orgrsc.org This reaction involves the substitution of an amino group on the urea molecule with another amine. The process, however, often requires a catalyst and/or heating to proceed efficiently. rsc.orgrsc.org Both metal-based and metal-free catalytic systems have been developed to facilitate this transformation. sci-hub.se

While uncatalyzed transamidation requires very high temperatures, various catalysts can activate the otherwise low-electrophilicity carbonyl group of the amide. nih.gov Systems employing catalysts such as CeO₂, Ni(quin)₂, Pd(OAc)₂, and Cu(OAc)₂ have been reported. nih.gov For instance, a mild and efficient copper-catalyzed method for the arylation of phenylurea has been described, utilizing CuI as a catalyst with a ligand and a base to produce diarylureas. researchgate.net

An effective metal-free approach utilizes commercially available benzoic acid as a catalyst. sci-hub.se This method has been shown to be effective for the transamidation of various carboxamides, ureas, and thioamides with amines under heated conditions. sci-hub.se Research has demonstrated that different substituted ureas can react with aromatic amines to yield the corresponding transamidation products in good to excellent yields. sci-hub.se For example, the reaction of 1-ethylurea with aniline (B41778) exclusively produced diphenylurea, indicating the replacement of the ethyl group. sci-hub.se

Table 1: Examples of benzoic acid-catalyzed transamidation reactions, demonstrating the conversion of various ureas with amines into new urea derivatives. Data sourced from a study on benzoic acid-catalyzed transamidation reactions. sci-hub.se

Conversion via Cyanamides (e.g., Tiemann Rearrangement)

Another synthetic route to N-monosubstituted ureas proceeds through a cyanamide (B42294) intermediate, often formed via the Tiemann rearrangement. rsc.orgrsc.orgbenthamdirect.com This multi-step, one-pot process provides a direct pathway to urea derivatives from a wide variety of nitriles. researchgate.net

The synthesis begins with the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime (B1450833). researchgate.net This intermediate then undergoes the Tiemann rearrangement when treated with an agent like benzenesulfonyl chloride, which converts the amidoxime into an N-substituted cyanamide. researchgate.net The final step is the acidic hydrolysis of the cyanamide, which yields the corresponding N-monosubstituted urea. researchgate.net This methodology has been successfully applied to synthesize a range of urea derivatives, including those with pyridinyl structures. researchgate.net The Tiemann rearrangement is also a key step in the synthesis of certain cyclic ureas, such as imidazolidinones. psu.ac.th

Table 2: Examples of the one-pot synthesis of N-monosubstituted ureas starting from various nitriles, proceeding through a cyanamide intermediate via the Tiemann rearrangement. Data sourced from a study on the synthesis from nitriles. researchgate.net

Transition Metal Catalyzed Carbonylation of Amines

The transition metal-catalyzed oxidative carbonylation of amines represents a significant advancement in urea synthesis, offering a more sustainable alternative to methods that use phosgene. oup.comresearchgate.net In this process, two amine fragments are coupled with carbon monoxide (CO) to form the urea backbone, generating minimal waste. oup.com A variety of transition metals, including palladium (Pd), nickel (Ni), ruthenium (Ru), cobalt (Co), rhodium (Rh), and gold (Au), have been successfully used as catalysts. researchgate.net

This method is particularly valuable for producing unsymmetrical ureas. oup.com However, achieving high selectivity can be challenging, as the formation of symmetrical ureas is a common side reaction. oup.com To overcome this, sophisticated catalytic systems have been developed. For instance, a bimetallic cobalt/copper system has been shown to achieve complete selectivity for cross-carbonylative coupling, leading exclusively to the formation of unsymmetrical ureas. oup.com This approach is applicable to a wide range of substrates, including primary, secondary, aromatic, and halogenated amines. oup.com

Other catalytic systems include iron-based catalysts for the dehydrogenative coupling of methanol (B129727) and amines to form ureas. rsc.org Palladium-catalyzed procedures have also been developed for the one-pot synthesis of unsymmetrical ureas from aryl iodides and amines. deepdyve.com Despite these advances, many of these methods have limitations, such as the need for high catalyst loadings, harsh oxidizing conditions, or expensive and unstable starting materials, which can generate environmentally undesirable waste. tandfonline.comrsc.org

Challenges in Urea Synthesis (e.g., Competing Reactions)

The synthesis of substituted ureas is not without its challenges, primarily stemming from competing side reactions that can lower yields and complicate purification.

A significant issue, particularly in the synthesis of unsymmetrical ureas, is the concurrent formation of symmetrical urea byproducts. tandfonline.comoup.com This occurs when two molecules of the same amine react with the carbonyl source instead of the intended cross-coupling between two different amines.

When using isocyanate-based methods, the isocyanate intermediate itself can undergo undesirable side reactions, such as dimerization or trimerization, which reduces the amount of reactant available to form the target product. google.com In aqueous conditions, isocyanates can also react with water to form an unstable carbamic acid, which decomposes to an amine. This newly formed amine can then react with another isocyanate molecule to produce a symmetric diarylurea, such as 1,3-bis(3,4-dichlorophenyl)urea, as an impurity. google.com

Direct alkylation or arylation of urea presents its own set of challenges, including the potential for O-alkylation as a competing reaction alongside the desired N-alkylation, as well as the possibility of di-alkylation. rsc.org

In the context of electrocatalytic urea synthesis from sources like CO₂ and nitrate, kinetically favorable competing reactions are a major hurdle. These include the hydrogen evolution reaction (HER), the unwanted reduction of CO₂, and the formation of ammonia (NH₃) or nitrite (B80452) (NO₂⁻), which reduce the selectivity and efficiency of urea formation. nih.govacs.orgsciopen.com

Furthermore, many catalytic methods, especially those involving transition metals, can require expensive catalysts, specialized ligands, and harsh reaction conditions (e.g., high pressure and temperature), which adds to the cost and potential environmental impact. tandfonline.com

Table 3: A summary of significant challenges and competing side reactions encountered during the synthesis of substituted ureas. tandfonline.comrsc.orgoup.comgoogle.comnih.gov

Environmental Fate and Biotransformation Pathways

Role as Pesticide Transformation Product

1-(3,5-Dichlorophenyl)urea is identified in the environment as a transformation product, or metabolite, of pesticides. nih.gov Specifically, it is a known environmental breakdown product of the dicarboximide fungicide Iprodione (B1672158). nih.gov Its formation signals the initial stages of degradation of the parent pesticide in soil and water systems.

Degradation from Parent Compounds

The appearance of this compound in the environment is intrinsically linked to the degradation of more complex parent molecules. Understanding these degradation pathways is crucial for assessing the environmental impact and persistence of the original pesticide.

Iprodione Biotransformation Pathways

Iprodione is a fungicide that, upon entering the soil, undergoes microbial degradation. researchgate.net Several bacterial strains have been identified that can break down this complex molecule. The primary biotransformation pathway involves the hydrolysis of Iprodione. nih.gov This process is initiated by soil microorganisms, particularly bacteria from the genus Arthrobacter, which cleave the fungicide's structure. nih.govoup.com This initial step leads to the formation of several intermediate metabolites. nih.govoup.com Three iprodione-degrading Paenarthrobacter strains have been isolated from both soil and the phyllosphere (the surface of plant leaves). nih.gov

The degradation of Iprodione can be accelerated in soils that have had previous exposure to the fungicide, a phenomenon known as accelerated biodegradation. nih.gov For instance, the half-life of Iprodione in soil was observed to decrease from 1.23 days after the first application to 0.48 days after the fourth application. nih.gov

Formation of Dichlorophenylurea Metabolites (e.g., (3,5-Dichlorophenylurea)acetic Acid)

The microbial breakdown of Iprodione by bacteria such as Arthrobacter sp. and the more recently isolated Azospirillum sp. A1-3 proceeds through distinct metabolic steps. researchgate.netfrontiersin.org The first major metabolite formed is typically N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine. oup.comfrontiersin.org This intermediate is then further transformed through ring cleavage into (3,5-dichlorophenylurea)acetic acid. nih.govresearchgate.netfrontiersin.org The hydrolysis of (3,5-dichlorophenylurea)acetic acid can then lead to the formation of 3,5-dichloroaniline (B42879) (3,5-DCA). oup.com

Studies have shown that while some bacterial strains, like Arthrobacter sp., can initiate the degradation of Iprodione to (3,5-dichlorophenylurea)acetic acid, they may require other microbes, such as Achromobacter sp., to complete the pathway to 3,5-DCA. researchgate.net However, some strains like Azospirillum sp. A1-3 have been observed to halt the degradation at (3,5-dichlorophenylurea)acetic acid, being unable to further break it down to 3,5-dichloroaniline. frontiersin.org

Key Metabolites in the Biotransformation of Iprodione

| Parent Compound | Metabolite 1 | Metabolite 2 | Final Product (in some pathways) |

|---|---|---|---|

| Iprodione | N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine | (3,5-Dichlorophenylurea)acetic Acid | 3,5-Dichloroaniline |

Microbial Degradation Mechanisms

The breakdown of phenylurea herbicides and their derivatives is predominantly a biological process driven by a diverse range of soil microorganisms. cambridge.orgwiley.com Various enzymatic processes, including hydrolysis, demethylation, dehalogenation, and oxidation, are involved in the biodegradation of these compounds. nih.gov

A number of bacterial genera have been identified for their capacity to degrade Iprodione and its metabolites.

Microorganisms Involved in Iprodione Degradation

| Microorganism Genus/Species | Role in Degradation | Reference |

|---|---|---|

| Arthrobacter sp. | Initiates Iprodione degradation to intermediate metabolites. | nih.govresearchgate.net |

| Paenarthrobacter sp. | Hydrolyzes Iprodione to 3,5-dichloroaniline via intermediate metabolites. | nih.gov |

| Achromobacter sp. | Works with Arthrobacter to cleave intermediates and produce 3,5-dichloroaniline. | researchgate.net |

| Pseudomonas fluorescens | Transforms Iprodione to N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and (3,5-dichlorophenylurea)acetic acid. | oup.com |

| Pseudomonas paucimobilis | Degrades intermediate metabolites to 3,5-dichloroaniline. | oup.com |

| Azospirillum sp. | Degrades Iprodione to (3,5-dichlorophenylurea)acetic acid. | frontiersin.org |

Dehalogenation, the removal of halogen atoms (like chlorine) from a molecule, is a critical step in the detoxification of many chlorinated organic pollutants. rsc.org While it is a known metabolic pathway for the degradation of some phenylurea herbicides and their aniline (B41778) metabolites, the primary degradation pathway for Iprodione to 3,5-DCA does not appear to involve a dehalogenation step. researchgate.netnih.gov Instead, the main route is through hydrolysis of the urea (B33335) and hydantoin (B18101) structures. oup.com Dechlorination can occur during advanced oxidation processes or in the degradation of the resulting 3,5-dichloroaniline under certain microbial conditions. rsc.orgresearchgate.net

Hydroxylation, the introduction of a hydroxyl (-OH) group onto a molecule, is another key enzymatic reaction in the breakdown of aromatic compounds. nih.gov For phenylurea herbicides, this reaction can occur on the aromatic ring. researchgate.netnih.gov This process, often mediated by monooxygenase enzymes like cytochrome P450, increases the water solubility of the compound and makes it more susceptible to further degradation. wiley.com Hydroxylation of the phenyl ring is considered an alternative degradation pathway for some dichlorophenylurea compounds, running parallel to other transformation reactions. researchgate.netnih.gov

Specific Microbial Strains and Consortia Involved

The breakdown of this compound is not a spontaneous process but is mediated by a diverse array of microorganisms. Several bacterial and fungal strains have been identified for their capacity to degrade this compound and its parent structures, such as iprodione and diuron (B1670789).

A number of bacterial species have been isolated from soils with a history of pesticide application and have demonstrated the ability to utilize these compounds as a source of carbon and energy. frontiersin.org Among the key players are species from the genera Pseudomonas, Arthrobacter, Achromobacter, and Azospirillum. frontiersin.orgoup.comresearchgate.net For instance, strains of Pseudomonas fluorescens and Pseudomonas paucimobilis have been shown to transform iprodione, a related fungicide, into intermediates including 3,5-dichloroaniline (3,5-DCA). oup.comoup.com An Arthrobacter-like strain, MA6, was also identified as a degrader of iprodione, metabolizing it to N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and subsequently to (3,5-dichlorophenylurea) acetic acid, which is then hydrolyzed to 3,5-DCA. oup.com

Notably, a novel species of Azospirillum, strain A1-3, isolated from Tibetan soil, can utilize iprodione as its sole carbon and energy source, degrading it to N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and then to (3,5-dichlorophenylurea) acetic acid. frontiersin.org However, this particular strain is unable to further break down the acetic acid derivative to 3,5-dichloroaniline. frontiersin.org

The power of microbial consortia in degrading these compounds is also significant. A combination of Pseudomonas paucimobilis with other iprodione-degrading Pseudomonas species has been shown to effectively transform iprodione into 3,5-DCA. oup.com This suggests that cooperative metabolic activities between different microbial populations can lead to a more complete degradation of the parent compound. nih.gov Fungal genera such as Aspergillus, Pycnoporus, Pluteus, Trametes, Neurospora, Cunninghamella, and Mortierella have also been implicated in the degradation of the related compound diuron. nih.gov

Table 1: Microbial Strains Involved in the Degradation of this compound and Related Compounds

| Microbial Genus/Species | Related Compound Degraded | Key Metabolites | Reference |

|---|---|---|---|

| Pseudomonas fluorescens | Iprodione | N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine, (3,5-dichlorophenylurea) acetic acid | oup.comoup.com |

| Pseudomonas paucimobilis | Iprodione metabolites | 3,5-dichloroaniline | oup.comoup.com |

| Arthrobacter sp. (Strain MA6) | Iprodione | N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine, (3,5-dichlorophenylurea) acetic acid, 3,5-DCA | oup.com |

| Azospirillum sp. (Strain A1-3) | Iprodione | N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine, (3,5-dichlorophenylurea) acetic acid | frontiersin.org |

| Achromobacter sp. | Iprodione | - | researchgate.net |

| Aspergillus sp. | Diuron | - | nih.govcambridge.org |

Enzyme Classes Facilitating Degradation (e.g., Hydrolases, Amidases)

The microbial degradation of this compound and its parent compounds is driven by specific enzymes that catalyze the breakdown reactions. The primary enzyme classes involved are hydrolases, with amidases (a subclass of hydrolases) playing a particularly crucial role. researchgate.netsci-hub.se

Amidases are responsible for cleaving the amide bond in the urea structure, a key initial step in the degradation pathway. nih.govfrontiersin.org This hydrolysis leads to the formation of various intermediates. For instance, in the degradation of diuron, the initial steps involve N-demethylation to form 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), followed by the hydrolysis of the amide bond to produce 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govfrontiersin.org

Other enzyme classes, such as oxidoreductases, oxygenases, and peroxidases, are also involved in the broader degradation pathways of related phenylurea herbicides. sci-hub.sefrontiersin.org These enzymes can facilitate processes like hydroxylation, demethylation, and dechlorination. frontiersin.org For example, cytochrome P450 monooxygenases, found in some fungi, are implicated in the degradation of diuron. nih.gov

Table 2: Key Enzyme Classes in the Degradation of Phenylurea Compounds

| Enzyme Class | Function | Example Reaction | Reference |

|---|---|---|---|

| Hydrolases | Catalyze the cleavage of chemical bonds by adding water. | - | sci-hub.sefrontiersin.org |

| Amidases | A type of hydrolase that specifically cleaves amide bonds. | Hydrolysis of the urea linkage. | researchgate.netnih.govfrontiersin.org |

| Oxidoreductases | Catalyze the transfer of electrons from one molecule to another. | Hydroxylation, demethylation. | sci-hub.sefrontiersin.org |

| Cytochrome P450 monooxygenases | A family of enzymes that catalyze the oxidation of organic substances. | Fungal degradation of diuron. | nih.gov |

Environmental Persistence Considerations

The persistence of this compound and related compounds in the environment is influenced by several factors, primarily the prevailing redox conditions and the tendency to form bound residues.

Degradation under Aerobic vs. Anoxic Conditions

The presence or absence of oxygen significantly impacts the rate and pathway of degradation. Generally, aerobic (oxygen-rich) conditions are more favorable for the complete mineralization of many organic pollutants. frontiersin.org Studies on the related herbicide diuron have shown that under aerobic conditions, a significant portion can be biodegraded. nih.govnih.gov For example, in activated sludge, almost 60% of diuron was biodegraded aerobically, with 3,4-dichloroaniline (DCA) being the major metabolite. nih.gov

Conversely, anoxic (oxygen-depleted) conditions can also support the biodegradation of these compounds, sometimes leading to different metabolic endpoints. aegean.gr In the same activated sludge study, anoxic conditions led to a much higher diuron biodegradation of over 95%, with 1-3,4-dichlorophenylurea (DCPU) being the major metabolite. nih.gov This suggests that a sequence of anoxic and aerobic conditions might be effective for the complete removal of diuron and its metabolites. nih.gov

Formation of Bound Residues

A significant factor contributing to the environmental persistence of phenylurea herbicides is their tendency to form "bound residues". frontiersin.orgiaea.org These are residues of the parent compound or its metabolites that become strongly associated with soil organic matter and mineral fractions, making them unextractable by conventional methods. iaea.org

The formation of bound residues can reduce the bioavailability of the compound for microbial degradation, effectively sequestering it in the soil matrix. scielo.br High organic matter content and cation exchange capacity in soil can enhance the sorption of these compounds, leading to a greater formation of bound residues. scielo.br For diuron, it has been observed that a substantial percentage of the applied amount can become bound to the soil, with values as high as 44% reported in some anthropogenic soils. scielo.br While this binding reduces the immediate bioavailability and potential toxicity of the compound, there is a concern that these residues could be slowly released over time, posing a long-term environmental risk. iaea.org

Structure Activity Relationship Sar Studies of Substituted Urea Derivatives

Influence of Aromatic Ring Substituents on Biological Activity

Substituents on the aromatic ring of urea (B33335) derivatives play a pivotal role in determining their biological activity. The nature, position, and number of these substituents can significantly modulate the compound's properties, including its ability to interact with biological targets.

Research has shown that the introduction of various functional groups to the aromatic ring can lead to a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. For instance, in a series of isoprenyl-thiourea and urea derivatives, those with aromatic rings possessing electron-withdrawing substituents demonstrated the best antimicrobial activities. nih.gov Similarly, the presence of a highly lipophilic group and an electron-withdrawing group on the aromatic rings was found to enhance the anticancer activity of these compounds. nih.gov

In the context of anticancer agents, SAR studies on bisaryl ureas revealed that substituents significantly influence their FLT3 inhibitory activity, leading to the development of derivatives with potent and selective effects. frontiersin.org The strategic placement of substituents can also impact the molecule's ability to form hydrogen bonds, a key interaction for binding to target proteins. nih.gov The antiproliferative activity of certain urea-containing derivatives was notably enhanced by the presence of specific aromatic substituents. mdpi.com

The following table summarizes the influence of different aromatic ring substituents on the biological activity of urea derivatives based on various studies:

| Substituent Type | Influence on Biological Activity | Example/Context | Reference |

|---|---|---|---|

| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Generally enhances antimicrobial and anticancer activity. | Isoprenyl-thiourea and urea derivatives. | nih.gov |

| Lipophilic Groups (e.g., benzyloxy) | Beneficial for antitumor activity. | (Thio)urea benzothiazole (B30560) derivatives. | mdpi.com |

| Halogens (e.g., -Cl, -F) | Can increase polarity and block metabolism, influencing potency. | Halophenyl analogues of sEH inhibitors. | ucanr.edu |

| Electron-Donating Groups (e.g., -OCH3) | Can influence antibacterial and antifungal activity, sometimes enhancing it. | Benzothiazole derivatives. | mdpi.com |

Impact of Halogenation Pattern (e.g., 3,5-Dichlorophenyl vs. Other Isomers)

The specific pattern of halogen substitution on the phenyl ring of urea derivatives is a critical determinant of their biological activity. The number and position of halogen atoms can dramatically alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

For dichlorophenylurea analogues, the 3,5-dichloro substitution pattern is often associated with potent biological activity. For example, in a study of bisaryl ureas as anticancer agents, the 3,5-dichloro substituents yielded a particularly potent soluble epoxide hydrolase (sEH) inhibitor. ucanr.edu This enhanced activity is attributed to the electron-withdrawing nature of the chlorine atoms, which strengthens the hydrogen bonding interaction of the urea hydrogen with the catalytic site of the enzyme. ucanr.edu

In contrast, other halogenation patterns can lead to different or diminished activities. For instance, a comparison between 3,5-dichloro and 3,4-dichloro substituted analogues revealed that the substitution position critically influences biological targets. While the 3,5-dichloro configuration is often optimal for anticancer activity, the 3,4-dichloro pattern is associated with non-oncological applications like bacterial respiration inhibition. The significance of the halogenation pattern is further highlighted by the observation that mono-chlorination can reduce potency. vulcanchem.com

The table below illustrates the impact of different halogenation patterns on the biological activity of dichlorophenylurea derivatives.

| Halogenation Pattern | Impact on Biological Activity | Example Compound/Context | Reference |

|---|---|---|---|

| 3,5-Dichloro | Often optimal for anticancer activity and potent enzyme inhibition. | 1,3-Bis(3,5-dichlorophenyl)urea (B1682623) (SR4) as an sEH inhibitor. | ucanr.edu |

| 3,4-Dichloro | Exhibits different biological activities, such as bacterial respiration inhibition. | N-(3,4-dichlorophenyl)-N'-hexyl-urea. | |

| Mono-chloro | Generally shows reduced potency compared to di-chloro analogues. | Thiazole-urea analogues. | vulcanchem.com |

| Ortho-substitution | Can have a negative effect on potency. | Aryl-urea substituted fatty acids. | ucanr.edursc.org |

Effects of Electron-Withdrawing and Lipophilic Groups on Activity

The presence of electron-withdrawing and lipophilic groups on the aromatic ring of urea derivatives is a recurring theme in SAR studies, often correlating with enhanced biological activity. These groups influence the molecule's electronic distribution and its ability to cross cell membranes, both of which are crucial for therapeutic efficacy.

Electron-withdrawing groups, such as nitro (-NO2) and trifluoromethyl (-CF3), increase the acidity of the urea N-H protons, thereby strengthening their hydrogen bonding capabilities with target proteins. biointerfaceresearch.com This enhanced interaction can lead to more potent inhibition of enzymes or receptors. Studies on bisaryl ureas have demonstrated that lipophilic electron-withdrawing groups enhance their ability to transport protons and depolarize mitochondria in cancer cells. uts.edu.au Similarly, in the context of antimicrobial and anticancer activities, the presence of electron-withdrawing substituents on the aromatic rings of isoprenyl-thiourea and urea derivatives was found to be beneficial. nih.gov

Lipophilicity, the measure of a compound's ability to dissolve in fats and lipids, is another critical factor. Increased lipophilicity can improve a molecule's ability to permeate cell membranes and reach its intracellular target. The combination of lipophilic and electron-withdrawing substituents is often key to potent biological activity. rsc.org For instance, in a series of aryl-urea substituted fatty acids, substitution with lipophilic electron-withdrawing groups was critical for their uncoupling activity in mitochondria. rsc.org

The following table provides examples of how electron-withdrawing and lipophilic groups affect the activity of urea derivatives.

| Group Type | Effect on Activity | Mechanism/Rationale | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -CF3, -Cl) | Enhances anticancer and antimicrobial activity. | Increases acidity of urea N-H, strengthening hydrogen bonds with targets. | nih.govbiointerfaceresearch.comuts.edu.au |

| Lipophilic (e.g., -CF3, benzyloxy) | Improves membrane permeability and can enhance activity. | Facilitates passage through lipid bilayers to reach intracellular targets. | mdpi.comrsc.orguts.edu.au |

| Combined Lipophilic and Electron-Withdrawing | Often leads to the most potent biological activity. | Synergistic effect of improved target binding and cellular uptake. | rsc.orguts.edu.au |

Role of Polar Substituents in Modulating Efficacy

In some cases, the addition of polar groups can be detrimental to activity. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, highly polar substituents on the phenyl ring led to diminished potency. ucanr.edu This is likely due to a decrease in the molecule's ability to penetrate the hydrophobic active site of the enzyme.

However, in other contexts, polar substituents are beneficial. The introduction of polar groups can improve aqueous solubility, which is an important property for drug development. For instance, incorporating a polar adamantanol moiety into certain indole-2-carboxamides was explored to increase water solubility. nih.gov Furthermore, polar substituents can form specific hydrogen bonds with the target protein that contribute to binding affinity. For example, the sulfamoyl group (-SO2NH2) introduces hydrogen-bond donors and acceptors that could facilitate interactions with enzyme active sites. vulcanchem.com The strategic placement of polar groups is therefore a key consideration in the design of urea-based therapeutic agents.

The table below highlights the dual role of polar substituents in modulating the efficacy of urea derivatives.

| Polar Substituent | Effect on Efficacy | Rationale/Example | Reference |

|---|---|---|---|

| Highly Polar Groups (e.g., -NO2) | Can decrease potency. | Poor performance in sEH inhibitors due to high polarity. | ucanr.edu |

| Hydroxy (-OH) | Can increase water solubility. | Introduction of adamantanol to increase polarity. | nih.gov |

| Sulfamoyl (-SO2NH2) | Can enhance binding through polar interactions. | Potential for hydrogen bonding with enzyme active sites. | vulcanchem.com |

| Nitro (-NO2) | Exhibited prominent antifungal activity in certain derivatives. | Nitro substituted pyrimidinyl benzothiazolyl urea. | tandfonline.com |

Comparative Analysis of SAR within Dichlorophenylurea Analogues

A comparative analysis of the structure-activity relationships within various dichlorophenylurea analogues reveals the subtle yet critical interplay of substituent effects. Even minor changes in the substitution pattern or the nature of the substituents can lead to significant differences in biological activity.

For instance, a study on adamantane (B196018) and adamantanol analogues of dichlorophenylurea highlighted the influence of a polar hydroxyl group. The introduction of this group was intended to increase polarity and water solubility. nih.gov In bisaryl ureas, compounds bearing lipophilic electron-withdrawing groups were found to be active, while those with electron-donating or unsubstituted ureas lacked activity. uts.edu.au This underscores the importance of the electronic nature of the substituents.

The position of the substituents is also paramount. Meta-substituted bis-thioureas were found to be more active than their para-isomers, with compounds containing electron-withdrawing groups showing the highest potency. biointerfaceresearch.com In a series of 2-(2-pyrazolin-1-yl)-thiazoles, the 3,5-dichlorophenyl substituent conferred anticryptococcal activity, but its effectiveness was conditioned by the other substituents on the molecule. nih.gov

The following table provides a comparative analysis of SAR findings across different studies on dichlorophenylurea analogues.

| Analogue Series | Key SAR Finding | Reference |

|---|---|---|

| Bisaryl ureas | Lipophilic electron-withdrawing groups enhance activity; electron-donating groups lead to inactivity. | uts.edu.au |

| Adamantane/Adamantanol analogues | Introduction of a polar -OH group significantly impacts activity, often reducing it. | nih.gov |

| Bis-thioureas | Meta-substituted isomers are more active than para-isomers. | biointerfaceresearch.com |

| 2-(2-pyrazolin-1-yl)-thiazoles | The activity of the 3,5-dichlorophenyl group is dependent on other substituents. | nih.gov |

Mechanistic Investigations of Biological Activity

Cellular and Molecular Mechanisms (General Urea (B33335) Derivatives)

Substituted dichlorophenyl ureas have been identified as modulators of mitochondrial function, specifically acting as uncouplers of oxidative phosphorylation. This process disrupts the critical link between electron transport and ATP synthesis, leading to a dissipation of the proton gradient across the inner mitochondrial membrane without the production of ATP.

Research into the experimental anticancer agent N,N'-bis(3,5-dichlorophenyl)urea (SR4) has elucidated a specific mechanism for its mitochondrial uncoupling activity. nih.gov Unlike typical uncouplers, SR4 lacks an acidic functional group. Instead, its proton transport capability is enhanced by the presence of free fatty acids within the lipid bilayer. nih.gov This suggests a fatty acid-activated mechanism where the fatty acid serves as the proton carrier (protonation/deprotonation site), and the urea compound acts as an anion transporter, facilitating the movement of the deprotonated fatty acid across the membrane to complete the proton leak cycle. nih.gov This disruption of the mitochondrial membrane potential can trigger downstream events leading to cell death.

The ability of urea derivatives to function in proton transport is linked to their capacity to bind anions and facilitate their movement across lipid bilayers. For some complex aryl-urea substituted fatty acids, the aryl-urea component acts as a synthetic anion receptor. rsc.org It forms intermolecular hydrogen bonds with the carboxylate of the fatty acid after it has released a proton. rsc.org This interaction disperses the negative charge across the aryl-urea structure, creating a lipophilic dimeric complex that can more easily permeate the mitochondrial inner membrane. rsc.org While the precise details for simple molecules like 1-(3,5-dichlorophenyl)urea are less defined, this general principle of anion binding is thought to be fundamental to their role in facilitating proton transport across membranes.

Dichlorophenyl urea derivatives have been shown to exert significant effects on cell cycle progression in cancer cells, leading to arrest at different phases.

Treatment of lung cancer cells with 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4) has been observed to cause cell cycle arrest at the G0/G1 phase. nih.govnih.gov This is accompanied by a reduction in the expression of key cell cycle regulatory proteins, including Cyclin-Dependent Kinase 2 (CDK2), CDK4, cyclin A, cyclin B1, and cyclin E1. Concurrently, the level of p27, a potent inhibitor of CDK complexes, is increased, further contributing to the arrest at the G1 phase. nih.gov

In melanoma cell lines, the same compound, COH-SR4, was found to induce cell cycle arrest at the G2/M phase. nih.gov This arrest is associated with a decrease in the expression of CDK4 and Cyclin B1. nih.gov The ability to halt the cell cycle at these critical checkpoints prevents cancer cells from proliferating and can predispose them to apoptosis.

| Compound | Cell Line | Cell Cycle Phase of Arrest | Associated Molecular Changes | Reference |

|---|---|---|---|---|

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Lung Cancer Cells (H358, H520) | G0/G1 | Decreased CDK2, CDK4, Cyclin A, Cyclin B1, Cyclin E1; Increased p27 | nih.gov |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Melanoma Cells (B16-F0, A2058) | G2/M | Decreased CDK4, Cyclin B1 | nih.gov |

A primary mechanism by which dichlorophenyl urea derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov

The apoptotic process initiated by these compounds is often caspase-dependent. bmbreports.orgnih.gov Caspases are a family of protease enzymes that, once activated, execute the cell death program by cleaving specific cellular substrates. One of the key substrates of executioner caspases, such as caspase-3, is Poly(ADP-ribose) polymerase (PARP). nih.gov

In studies involving 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), treatment of both lung cancer and melanoma cells resulted in increased levels of cleaved PARP. nih.govnih.govnih.gov The cleavage of PARP into its characteristic fragments is a hallmark of apoptosis and serves to inactivate the enzyme, which is involved in DNA repair. This inactivation prevents cancer cells from repairing DNA damage induced by the compound, thus ensuring the progression of apoptosis. grantome.com The cleavage of PARP is a clear indicator that the apoptotic pathway, involving the activation of caspases, has been triggered. nih.gov

| Compound | Cell Line Type | Key Apoptotic Events | Reference |

|---|---|---|---|

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Lung Cancer | Increased pro-apoptotic Bax, Increased cleaved PARP | nih.gov |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Melanoma | Increased PARP cleavage, Increased pro-apoptotic Bim | nih.gov |

Apoptosis Induction Pathways

Mitochondrial Membrane Potential Collapse

The integrity of the mitochondrial membrane potential is crucial for cellular energy production through oxidative phosphorylation. The experimental anticancer agent N,N'-bis(3,5-dichlorophenyl)urea (SR4) has been shown to induce apoptotic cell death in various cancer cell lines by uncoupling this process. nih.gov This uncoupling leads to the depolarization of the mitochondria, or the collapse of the mitochondrial membrane potential. nih.gov

Mechanistically, SR4 and related bisaryl ureas are believed to facilitate proton transport across the inner mitochondrial membrane. nih.govmdpi.com This action is enhanced by the presence of free fatty acids in the lipid bilayer. nih.gov In this model, the fatty acid acts as the proton carrier, while the urea compound functions as an anion transporter, shuttling the deprotonated fatty acid back across the membrane to continue the proton leak. nih.gov This disruption of the proton gradient diminishes ATP synthesis and compromises mitochondrial function, a critical step in initiating apoptosis. mdpi.com

Cytochrome c Release and Bcl-2 Family Protein Modulation

A direct consequence of mitochondrial outer membrane permeabilization is the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. The regulation of this event is largely controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax).

Treatment with the related compound COH-SR4 has been demonstrated to alter the balance of these proteins. Research shows that the compound leads to a decrease in the levels of the anti-apoptotic protein Bcl-2 while simultaneously increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio favors apoptosis by promoting the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c.

| Protein Family | Protein | Effect of COH-SR4 Treatment | Functional Outcome |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | Decrease | Promotes Apoptosis |

| Bcl-2 Family (Pro-apoptotic) | Bax | Increase | Promotes Apoptosis |

This table summarizes the modulation of Bcl-2 family proteins by COH-SR4, a compound structurally related to this compound.

Modulation of Key Signaling Pathways (e.g., AMPK Activation, Akt Downregulation)

The compound has been shown to significantly influence critical cellular signaling pathways that govern metabolism, growth, and survival.

AMP-activated protein kinase (AMPK) Activation: Treatment with COH-SR4 leads to the activation of AMPK in various cell types, including preadipocytes and cancer cells. spandidos-publications.complos.org AMPK acts as a central energy sensor; its activation signals a low-energy state and triggers pathways that conserve energy and promote catabolism. In studies on adipocyte differentiation, COH-SR4 was found to indirectly activate AMPK. spandidos-publications.comnih.gov This activation is a key mechanism behind the compound's ability to inhibit adipogenesis and is also implicated in its anti-cancer effects. spandidos-publications.comnih.gov

Akt Downregulation: The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Downregulation of this pathway is often a therapeutic goal in cancer treatment. In vivo studies using tumor models have shown that treatment with COH-SR4 results in a decrease in the levels of phosphorylated Akt (pAkt), the active form of the protein. nih.gov This reduction in Akt signaling activity contributes to the compound's anti-proliferative and pro-apoptotic effects.

Enzyme and Receptor Interaction Mechanisms

Glutathione S-Transferase (GST) Inhibition

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. Overexpression of certain GST isozymes is often linked to drug resistance in cancer cells. Studies have demonstrated that treatment with COH-SR4 leads to the direct inhibition of GST activity. nih.govnih.gov This inhibition is considered a significant part of its anti-cancer mechanism, potentially resensitizing cancer cells to therapeutic agents and disrupting cellular redox homeostasis.

Inhibition of Cell Cycle Regulatory Proteins (CDK2, CDK4, Cyclins, p27)

The cell cycle is a tightly regulated process controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Dysregulation of this machinery is a hallmark of cancer. Research has shown that COH-SR4 induces cell cycle arrest by modulating the expression of key regulatory proteins. Specifically, the compound was found to decrease the protein levels of CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1. nih.gov Concurrently, the protein level of p27, a potent CDK inhibitor involved in G1 arrest, was up-regulated. This combined action effectively halts cell cycle progression, thereby inhibiting cell proliferation.

| Protein | Protein Class | Effect of COH-SR4 Treatment |

| CDK2 | Cyclin-Dependent Kinase | Decrease |

| CDK4 | Cyclin-Dependent Kinase | Decrease |

| Cyclin A | Cyclin | Decrease |

| Cyclin B1 | Cyclin | Decrease |

| Cyclin E1 | Cyclin | Decrease |

| p27 | CDK Inhibitor | Increase |

This table details the effects of COH-SR4 on key cell cycle regulatory proteins.

Inhibition of Adipogenesis-Related Transcription Factors and Lipogenic Proteins

Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is controlled by a cascade of transcription factors and results in the expression of proteins required for lipid synthesis and storage. Studies investigating the effects of COH-SR4 on 3T3-L1 preadipocytes found that the compound is a potent inhibitor of adipocyte differentiation. spandidos-publications.comnih.gov

This anti-adipogenic effect is achieved by downregulating the expression of key master transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). researchgate.net Furthermore, COH-SR4 suppresses the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP1) and its downstream target genes, which are crucial lipogenic proteins involved in fatty acid and cholesterol synthesis, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). plos.orgresearchgate.net This comprehensive suppression of the adipogenic program prevents lipid accumulation. nih.govresearchgate.net

Inhibition of Vimentin (B1176767) and Fibronectin

Research into the anticancer properties of dichlorophenylurea compounds has identified the inhibition of key proteins involved in cell structure and migration as a significant mechanism of action. Specifically, the compound 1,3-bis(3,5-dichlorophenyl)urea, also known as COH-SR4, has been shown to decrease the expression of vimentin and fibronectin. nih.gov

Vimentin is an intermediate filament protein that plays a crucial role in the epithelial-to-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. nih.govfrontiersin.org Fibronectin is a key component of the extracellular matrix that promotes cell adhesion and migration. nih.gov In studies on melanoma and lung cancer cells, treatment with COH-SR4 resulted in a notable reduction in the levels of these proteins. nih.govresearchgate.net In lung cancer cells, the decrease in the mesenchymal marker vimentin was accompanied by an increase in the epithelial marker E-cadherin, suggesting a partial reversal of the EMT process. researchgate.netnih.gov The inhibition of vimentin and fibronectin by this dichlorophenylurea derivative is considered translationally significant as it targets pathways associated with the invasive progression of cancers. nih.gov

Table 1: Effect of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) on EMT Markers

| Cell Type | Compound | Effect on Vimentin | Effect on Fibronectin | Reference |

|---|---|---|---|---|

| Melanoma | COH-SR4 | Decrease in expression | Decrease in expression | nih.gov |

| Lung Cancer | COH-SR4 | Decrease in expression | Not specified | researchgate.netnih.gov |

Mechanisms of Chitin (B13524) Synthesis Inhibition

Certain dichlorophenylurea derivatives are recognized as potent inhibitors of chitin synthesis, a mechanism primarily exploited for insecticidal applications. Chitin is a vital structural polysaccharide in the exoskeletons of arthropods and the cell walls of fungi, but it is absent in vertebrates, making its synthesis an ideal target for selective pesticides. nih.gov

Compounds belonging to the benzoylphenylurea (B10832687) (BPU) class, which includes dichlorophenylurea structures, disrupt the formation of new cuticle in insects. researchgate.net For example, the derivative 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea (DU 19111) has been shown to block the synthesis of cuticular chitin in larvae. researchgate.net This inhibition interferes with the molting process (ecdysis), particularly in immature insect stages. The inability to form a properly structured exoskeleton during molting leads to mortality, thereby controlling the pest population. researchgate.net The primary mode of action is the blockage of N-acetylglucosamine incorporation into the chitin synthesis pathway. researchgate.net

Inhibition of Enoyl-(Acyl-Carrier-Protein) Reductase

Enoyl-acyl carrier protein reductase (ENR), also known as FabI, is a crucial enzyme in the type II fatty acid synthesis (FAS-II) pathway in bacteria. This pathway is essential for bacterial survival, and since its organization is distinct from that of mammalian fatty acid synthesis, ENR is a validated target for the development of narrow-spectrum antibacterial agents.

The inhibition of ENR disrupts the elongation cycle of fatty acid synthesis, leading to bacterial cell death. Well-known inhibitors of this enzyme include the broad-spectrum antimicrobial agent triclosan (B1682465) and the anti-tuberculosis pro-drug isoniazid (B1672263) (which, after activation, targets the ENR enzyme in Mycobacterium tuberculosis). While ENR inhibition is a known antibacterial mechanism, the scientific literature available through the conducted searches does not directly link this compound to this specific activity. High-throughput screening has identified other chemical classes, such as thiopyridines, as effective inhibitors of bacterial ENR.

Farnesoid X Receptor Inhibition (for related thiourea (B124793) derivatives)

The farnesoid X receptor (FXR) is a nuclear receptor activated by bile acids that plays a central role in regulating bile acid, lipid, and glucose metabolism. researchgate.net As such, it has become a significant drug target for metabolic and liver diseases. While both agonists and antagonists of FXR are under investigation, scientific literature from the performed searches does not currently provide specific evidence for the activity of thiourea derivatives as Farnesoid X Receptor inhibitors. Research has identified other non-steroidal antagonists, such as certain isoxazole (B147169) derivatives and the natural product Guggulsterone, which can block FXR signaling. nih.gov

Polyphenol Oxidase Inhibition

Polyphenol oxidase (PPO) is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables. This process, which occurs when plant tissues are cut or bruised, leads to the formation of dark pigments, reducing the quality and shelf-life of fresh produce.

A related compound, 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT), has demonstrated extraordinary inhibitory activity against PPO. The mechanism involves the binding of DCPT to the PPO enzyme, which alters the microenvironment of amino acid residues at the binding site. This change induces a structural stretching and relaxation in the enzyme, modifying its secondary structure and conformation. These conformational changes result in a significant suppression of PPO's catalytic activity. This potent inhibition highlights the potential of dichlorophenyl-thiourea derivatives as effective anti-browning agents in the food industry.

Table 2: PPO Inhibitory Activity of a Dichlorophenyl-Thiourea Derivative

| Compound | Target Enzyme | IC50 Value | Mechanism | Reference |

|---|---|---|---|---|

| 1-(2,5-Dichlorophenyl)-2-thiourea (DCPT) | Polyphenol Oxidase (PPO) | 33.2 ± 0.2 nmol L-1 | Induces conformational changes in the enzyme, suppressing activity. |

Histamine (B1213489) H3-Receptor Antagonism (for specific dichlorophenylurea derivatives)

The histamine H3 receptor is primarily found in the central nervous system, where it acts as an inhibitory autoreceptor on histamine-releasing neurons. By blocking these receptors, H3 antagonists increase the release of histamine and other neurotransmitters, leading to stimulant and cognitive-enhancing effects.

Specific dichlorophenylurea derivatives have been developed as potent and selective histamine H3-receptor antagonists. A notable example is N-(3,5-Dichlorophenyl)-N′-[[4-(1H-imidazol-4-ylmethyl)phenyl]-methyl]-urea (SCH 79687). Pharmacological studies have characterized its high affinity for the H3 receptor, demonstrating its potential for therapeutic applications targeting neurological and cognitive functions.

Table 3: Pharmacological Data for the H3-Receptor Antagonist SCH 79687

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | Rat | 1.9 nM | |

| Binding Affinity (Ki) | Guinea Pig | 13 nM | |

| Antagonist Activity (pA2) | Guinea Pig (ileum) | 9.6 ± 0.3 |

Biological Interactions and Applications in Preclinical Models

Insect Growth Regulation (IGR)

Research into the specific insect growth regulatory (IGR) activities of 1-(3,5-dichlorophenyl)urea is limited in the available scientific literature. While the broader class of benzoylphenyl ureas is well-known for its IGR effects, which primarily involve the inhibition of chitin (B13524) synthesis in insects, specific data for the this compound compound is not extensively documented.

There is no specific information available in the reviewed literature detailing the insecticidal or IGR activity of this compound against the mosquito species Culex quinquefasciatus.

Antimicrobial Activities

The antimicrobial properties of this compound have not been a primary focus of extensive research. However, studies on structurally similar compounds suggest potential bioactivity.

There is a lack of specific research data on the antifungal efficacy of this compound against plant pathogens such as Phomopis species.

Nematocidal Activity (e.g., against Caenorhabditis elegans)

While the model organism Caenorhabditis elegans is widely used to screen for nematicidal activity of chemical compounds, specific studies evaluating the effects of this compound on this nematode have not been identified in the reviewed literature. A study on a series of aryl urea (B33335) derivatives did evaluate their toxicity against C. elegans, indicating that this class of compounds has been considered for such applications. uea.ac.uk

Anticancer Research (Primarily 1,3-Bis(3,5-dichlorophenyl)urea (B1682623), SR4/COH-SR4)

Extensive preclinical research has been conducted on a closely related derivative, 1,3-Bis(3,5-dichlorophenyl)urea, also known as COH-SR4 or SR4. These studies have demonstrated its potential as an anticancer agent in various cancer models, including lung cancer and melanoma. nih.govasco.orgnih.gov

The anticancer effects of COH-SR4 are attributed to its ability to modulate multiple critical cellular signaling pathways. nih.gov Treatment with COH-SR4 has been shown to effectively inhibit the survival and clonogenic potential of cancer cells while inducing apoptosis (programmed cell death). nih.govnih.gov

One of the key mechanisms of action of COH-SR4 is the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK is a crucial energy sensor in cells, and its activation can lead to the inhibition of cancer cell growth. nih.gov Knockdown of AMPK has been shown to partially reverse the cytotoxic effects of COH-SR4 in lung cancer cells. nih.gov

In preclinical lung cancer models, COH-SR4 treatment led to the regression of established tumor xenografts without overt toxicity. nih.gov Histopathological analysis of these tumors revealed an increase in phosphorylated AMPK (pAMPK), and a decrease in markers for proliferation (Ki67) and angiogenesis (CD31). asco.orgnih.gov Furthermore, western blot analyses showed a decrease in the anti-apoptotic protein Bcl2 and an increase in the pro-apoptotic protein Bax and cleaved PARP levels. nih.gov

COH-SR4 has also been observed to induce cell cycle arrest, specifically at the G0/G1 phase in lung cancer cells and the G2/M phase in melanoma cells. nih.govnih.gov This is accompanied by the inhibition of cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1. nih.gov

In melanoma, oral administration of COH-SR4 was effective in inhibiting tumor growth in both syngeneic and nude mouse models. nih.gov The treatment was well-tolerated, and analysis of resected tumors showed decreased blood vessels and reduced levels of Ki67 and CD31. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of COH-SR4 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| H358 | Lung Cancer | 23 ± 2 |

| B16-F0 | Melanoma | 5 ± 1 |

| Hs600T | Melanoma | 6 ± 1 |

| A2058 | Melanoma | Not specified |

Effects on Melanoma Cell Lines and Animal Models

Investigations into the effects of this compound on melanoma have demonstrated significant anti-cancer activity both in vitro and in vivo. nih.govnih.gov In laboratory settings, treatment with this compound, referred to as COH-SR4, led to a decrease in the survival of melanoma cells and inhibited their clonogenic potential, which is their ability to proliferate and form colonies. nih.govnih.gov Furthermore, the compound was shown to induce apoptosis, or programmed cell death, in melanoma cell cultures. nih.gov

In preclinical animal studies, oral administration of COH-SR4 resulted in a notable inhibition of tumor growth in both syngeneic and nude mouse models of melanoma. nih.govnih.gov Histopathological analysis of the tumor tissues from these models revealed a decrease in blood vessels. nih.gov This observation was supported by reduced levels of key biological markers: CD31, an indicator of angiogenesis (the formation of new blood vessels), and Ki67, a marker for cellular proliferation. nih.govnih.govdovepress.com These findings suggest that this compound may exert its anti-melanoma effects in part by suppressing tumor growth and the development of its blood supply. nih.gov

Effects on Leukemia Cell Lines (e.g., HL-60)

The anti-proliferative properties of dichlorophenyl urea compounds, including a compound designated as SR4 which is 1,3-bis(3,5-dichlorophenyl)urea, have been evaluated against the human promyelocytic leukemia cell line, HL-60. nih.govnih.gov Studies have shown that these compounds are cytotoxic to HL-60 cells in a dose- and time-dependent manner. nih.gov

Specifically, treatment with these compounds suppressed the growth of HL-60 cells by inducing cell cycle arrest at the G0/G1 phase. nih.gov This halt in the cell cycle was associated with a decrease in the protein levels of key cell cycle regulators, cyclins D1 and E2, and cyclin-dependent kinases (CDK) 2 and 4. nih.gov Concurrently, there was an increased expression of CDK inhibitors p21(WAF1/Cip1) and p27(Kip1). nih.gov In addition to cell cycle arrest, these compounds were also found to induce cell differentiation and promote apoptosis through a mitochondrial-dependent pathway. nih.gov These results indicate a potential for this compound and related compounds in targeting leukemia cells. nih.gov

Effects on Lung Cancer Progression and Cell Viability

The compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has demonstrated notable anti-cancer effects in the context of lung cancer. nih.govnih.gov Treatment with COH-SR4 has been shown to effectively inhibit the survival and clonogenic potential of lung cancer cells. nih.govnih.gov Furthermore, the compound induces apoptosis in these cells. nih.gov

In vivo studies using xenograft models of H358 lung cancer cells showed that treatment with COH-SR4 led to a regression of established tumors. nih.govnih.gov Histopathological examination of the resected tumors revealed a decrease in the nuclear proliferative marker Ki67 and the angiogenesis marker CD31. nih.govnih.gov This indicates that the compound inhibits cell proliferation and the formation of new blood vessels within the tumor. nih.gov The in-vitro and in-vivo findings suggest that this dichlorophenyl urea compound is a candidate for targeting aggressive and drug-resistant lung tumors. nih.govnih.gov

Anti-Proliferative and Clonogenic Potential Inhibition

A primary mechanism of action for this compound and its related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), across various cancer types is the inhibition of cell proliferation and clonogenic potential. nih.govnih.gov In studies involving melanoma, lung cancer, and leukemia cell lines, this compound consistently demonstrated the ability to suppress cancer cell growth. nih.govnih.govnih.gov

For instance, in melanoma and lung cancer cells, treatment with COH-SR4 effectively inhibited survival and the capacity of single cells to grow into a colony (clonogenic potential). nih.govnih.gov Similarly, in the HL-60 leukemia cell line, dichlorophenyl urea compounds strongly suppressed cell growth. nih.gov This anti-proliferative effect is often linked to the induction of cell cycle arrest, as observed in both lung cancer (G0/G1 arrest) and leukemia cells (G0/G1 arrest), preventing the cells from proceeding through the division cycle. nih.govnih.gov

Angiogenesis Modulation (e.g., CD31, Ki67 markers)

The modulation of angiogenesis, the process of forming new blood vessels which is critical for tumor growth and metastasis, is a key aspect of the anti-cancer activity of this compound. nih.govnih.gov Preclinical studies in animal models of both melanoma and lung cancer have provided evidence for its anti-angiogenic effects. nih.govnih.gov

Histopathological examination of tumor sections from mice treated with the compound revealed a decrease in blood vessels. nih.gov This was further substantiated by immunohistochemical analysis showing a reduction in the expression of the angiogenesis marker CD31. nih.govnih.gov In addition to its anti-angiogenic effects, the compound also reduces cell proliferation within the tumor, as evidenced by a decrease in the proliferation marker Ki67. nih.govnih.gov Both CD31 and Ki67 are important indicators in assessing the aggressiveness of tumors and their response to treatment. dovepress.com

| Cancer Type | Model | Key Findings | Markers Affected | Reference |

| Melanoma | In vitro & In vivo (mouse models) | Decreased cell survival, inhibited clonogenic potential, induced apoptosis, inhibited tumor growth. | CD31 (decreased), Ki67 (decreased) | nih.govnih.gov |

| Leukemia | In vitro (HL-60 cell line) | Cytotoxicity, G0/G1 cell cycle arrest, induced differentiation and apoptosis. | Cyclins D1 & E2 (decreased), CDK2 & CDK4 (decreased), p21 & p27 (increased) | nih.gov |

| Lung Cancer | In vitro & In vivo (xenograft model) | Inhibited cell survival and clonogenic potential, induced apoptosis, regression of established tumors. | CD31 (decreased), Ki67 (decreased) | nih.govnih.gov |

Other Biological Applications

While the primary focus of research on this compound has been its anti-cancer properties, the broader class of urea derivatives has been investigated for other therapeutic applications.

Anti-Inflammatory Effects (for related urea derivatives)

Urea-based compounds have been identified as having potential anti-inflammatory properties. nih.govgoogle.com Certain urea derivatives act as soluble epoxide hydrolase inhibitors (sEHIs), which have demonstrated anti-inflammatory, analgesic, and cardio-protective effects in various animal models. nih.gov For example, replacing certain chemical groups in urea-based sEHIs with a substituted phenyl group has been shown to improve their metabolic stability and enhance their anti-inflammatory efficacy in vivo. nih.gov Other research has shown that a series of disubstituted ureas can act as anti-inflammatory agents by inhibiting T-cell proliferation, a key process in inflammatory diseases. google.com These findings suggest that the urea scaffold is a versatile structure for developing therapeutic agents targeting inflammation. google.comnih.gov

Antiviral Properties (for related thiourea (B124793) derivatives)

While research directly on the antiviral properties of this compound is not extensively detailed in the provided context, the broader class of thiourea derivatives, which share a similar structural motif, has been the subject of significant investigation for antiviral applications. These studies provide insights into the potential mechanisms and spectrum of activity for related compounds.

Thiourea derivatives have been recognized for their wide-ranging pharmacological potential, including antiviral action against both DNA and RNA viruses. biorxiv.orgcurtin.edu.au The incorporation of halogen functional groups into thiourea derivatives is a strategy employed to enhance biopotency and lipophilicity. biorxiv.org

One area of investigation has been against herpesviruses. A specific thiourea derivative, identified as 147B3, demonstrated inhibitory effects on human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov The compound was found to have a 50% effective concentration (EC₅₀) of 0.5 μM against HCMV and 1.9 μM against HSV-1 in cell cultures. nih.gov Mechanistic studies suggested that 147B3 targets viral transactivators. It was shown to inhibit the activation of viral early gene promoters dependent on the HCMV IE2 protein and alter the cellular localization of the HSV-1 ICP4 protein, a crucial transcriptional factor. nih.gov

Another study focused on adamantylthiourea derivatives for activity against the influenza A virus. A series of these compounds were tested, with one derivative showing antiviral activity comparable to the established antiviral drug amantadine. nih.gov

Furthermore, research into thiourea derivatives has revealed activity against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). biorxiv.orgbenthamdirect.combiorxiv.org Structure-activity relationship studies have indicated that specific substitutions, such as an ortho-chloro or fluoro-substituted phenyl group at one position and a substituted pyridinyl group at another, are crucial for in vitro anti-HIV activity. benthamdirect.com For HBV, certain novel thiourea derivatives (DSA-00, DSA-02, & DSA-09) have exhibited strong antiviral activity, comparable to the drug Entecavir, by suppressing HBV replication in cell-based assays. biorxiv.orgbiorxiv.org

The table below summarizes the antiviral activity of selected thiourea derivatives.

| Derivative Class/Compound | Target Virus | Activity/Findings |

| 147B3 | Human Cytomegalovirus (HCMV), Herpes Simplex Virus type 1 (HSV-1) | Inhibited viral infection with EC₅₀ values of 0.5 μM (HCMV) and 1.9 μM (HSV-1). Targets viral transactivators. nih.gov |

| Adamantylthioureas | Influenza A2/Asian/J305 virus | One compound showed antiviral activity comparable to amantadine. nih.gov |

| Phenyl-pyridinyl thioureas | Human Immunodeficiency Virus (HIV) | Ortho-chloro or fluoro substitution on the phenyl group was found to be important for anti-HIV activity. benthamdirect.com |

| DSA-00, DSA-02, DSA-09 | Hepatitis B Virus (HBV) | Demonstrated strong antiviral activity comparable to Entecavir in vitro. biorxiv.org |